molecular formula C8H9BrOS B13596207 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13596207
M. Wt: 233.13 g/mol
InChI Key: YVDGHCAPNLTJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a bromo group and a methyl group on the thiophene ring, along with a prop-2-en-1-ol side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol typically involves the following steps:

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Prop-2-en-1-ol Side Chain: The prop-2-en-1-ol side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromo group and a prop-2-en-1-ol side chain, which confer unique reactivity and applications.

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

1-(4-bromo-5-methylthiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h3-4,7,10H,1H2,2H3

InChI Key

YVDGHCAPNLTJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C=C)O)Br

Origin of Product

United States

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